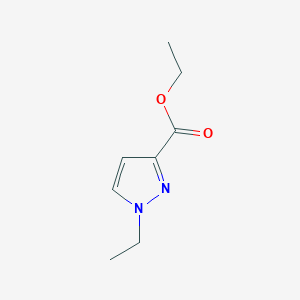

ethyl 1-ethyl-1H-pyrazole-3-carboxylate

Description

The Role of Pyrazole (B372694) Core Structures in Contemporary Chemical Research

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. nih.gov Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of functional molecules. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.gov This wide-ranging pharmacological profile has cemented the pyrazole scaffold as a "privileged structure" in drug discovery.

Beyond its medicinal applications, the pyrazole core is integral to the development of agrochemicals, dyes, and luminescent materials. The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a molecule's physical and chemical properties to suit specific applications.

Historical Perspective on Pyrazole-3-carboxylate Derivatives in Academic Inquiry

The study of pyrazole-3-carboxylate derivatives has been a long-standing area of academic and industrial research. Historically, the synthesis of these compounds has been a focus, with numerous methods developed for the construction of the pyrazole ring and the introduction of the carboxylate functionality. A common and enduring synthetic route involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.gov For instance, the reaction of diethyl oxalate (B1200264) with a suitable ketone can generate a diketoester intermediate, which upon treatment with hydrazine, yields the pyrazole-3-carboxylate core. nih.gov

Early research into pyrazole-3-carboxylates often centered on their utility as synthetic intermediates. The carboxylate group serves as a versatile handle for further chemical transformations, allowing for the creation of a diverse library of more complex pyrazole derivatives. Over time, the intrinsic biological activities of pyrazole-3-carboxylates themselves became a significant area of investigation. Studies have revealed that compounds within this class possess notable anti-inflammatory and antimicrobial activities. nih.govnih.gov For example, certain ethyl 5-substituted-1H-pyrazole-3-carboxylates have shown significant anti-inflammatory effects in preclinical models. nih.gov

Current Research Trajectories and Gaps for Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate and Analogues

Current research into pyrazole-3-carboxylate analogues continues to expand upon this foundation, with a strong emphasis on the development of new therapeutic agents and functional materials. A notable trend is the synthesis of N-substituted pyrazole-3-carboxylates to explore how modifications at this position influence biological activity and physicochemical properties. For instance, the synthesis of compounds like ethyl 1-phenyl-3-pyrazolecarboxylate has been explored to create novel molecular frameworks. researchgate.net

A significant portion of contemporary research is dedicated to exploring the potential of these compounds as antimicrobial agents. Studies on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have identified derivatives with potent activity against various bacterial and fungal strains. nih.gov

Despite the broad interest in pyrazole-3-carboxylates, a specific research gap appears to exist for this compound. While synthesis methods for analogous N-alkylated pyrazoles have been patented, such as a method for producing 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate, detailed investigations into the specific properties and potential applications of the N-ethyl analogue are not widely reported in the literature. google.com This suggests that the synthesis, characterization, and biological evaluation of this compound represent a promising and underexplored area of research. Future investigations could focus on establishing efficient and regioselective synthetic routes to this compound, thoroughly characterizing its physicochemical properties, and screening it for a range of biological activities to uncover its therapeutic potential.

Detailed Research Findings

To provide a clearer picture of the chemical landscape surrounding this compound, the following data tables summarize key information on related compounds.

Physicochemical Properties of Ethyl 1H-pyrazole-3-carboxylate and an Analogue

| Property | Ethyl 1H-pyrazole-3-carboxylate | Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate |

|---|---|---|

| Molecular Formula | C6H8N2O2 nih.gov | C9H14N2O2 nih.gov |

| Molecular Weight | 140.14 g/mol nih.gov | 182.22 g/mol nih.gov |

| Boiling Point | 159-161 °C sigmaaldrich.com | Not available |

| Physical Form | Solid sigmaaldrich.com | Not available |

| IUPAC Name | ethyl 1H-pyrazole-3-carboxylate sigmaaldrich.com | ethyl 5-ethyl-2-methylpyrazole-3-carboxylate nih.gov |

Reported Biological Activities of Pyrazole-3-Carboxylate Derivatives

| Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Anti-inflammatory | nih.gov |

| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | Antimicrobial (antibacterial and antifungal) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-10-6-5-7(9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWBNCMQHDWOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629689 | |

| Record name | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007503-15-2 | |

| Record name | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 1 Ethyl 1h Pyrazole 3 Carboxylate

Mechanistic Studies of Classical Synthetic Pathways

Classical methods for pyrazole (B372694) synthesis have long been established, primarily relying on condensation and cycloaddition reactions. Understanding the mechanisms of these pathways is crucial for controlling the regioselectivity and optimizing the yield of the desired product, ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

Condensation Reactions and Cycloadditions in Pyrazole Formation

The Knorr pyrazole synthesis is a cornerstone in the formation of the pyrazole ring, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. chemhelpasap.comjk-sci.comslideshare.netslideshare.net In the context of synthesizing this compound, the reaction would proceed between ethylhydrazine (B1196685) and a suitable β-ketoester, such as diethyl 2-(ethoxymethylene)malonate or a related derivative. The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.comjk-sci.com

The regioselectivity of the Knorr synthesis is a critical aspect, especially when using a substituted hydrazine like ethylhydrazine. The reaction can potentially yield two regioisomers: this compound and ethyl 1-ethyl-1H-pyrazole-5-carboxylate. The outcome is influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. acs.org Mechanistic studies suggest that the initial nucleophilic attack of the hydrazine onto one of the carbonyl groups dictates the final regiochemistry. acs.org For instance, in the reaction of phenylhydrazine (B124118) with a β-ketoester, the regioselectivity can be controlled by the choice of reaction conditions. acs.org

Another classical and powerful method for pyrazole synthesis is the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne. organic-chemistry.org For the synthesis of the title compound, this could involve the reaction of ethyl diazoacetate with an N-ethyl substituted alkyne derivative. The concerted, pericyclic mechanism of the Huisgen cycloaddition is stereoconservative. organic-chemistry.org

Esterification and Functionalization of the Carboxylate Moiety

The carboxylate group in pyrazole derivatives can be introduced or modified through various functionalization reactions. Esterification of a pre-formed 1-ethyl-1H-pyrazole-3-carboxylic acid is a direct route to the target compound. This can be achieved using standard esterification methods, such as Fischer esterification with ethanol (B145695) in the presence of a catalytic amount of acid.

Alternatively, the pyrazole ring can be constructed with the ester group already in place. For instance, the reaction of a hydrazine with a β-ketoester directly yields a pyrazole with a carboxylate substituent. nih.gov Furthermore, functionalization of the pyrazole ring itself is a viable strategy. A patent describes the N-methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using dimethyl carbonate, a green methylating agent, in the presence of a base like sodium hydride. google.com A similar N-ethylation of ethyl 1H-pyrazole-3-carboxylate could be envisioned using an ethylating agent to produce the desired product.

Innovations in Catalytic Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve efficiency, selectivity, and sustainability. These innovations have been applied to pyrazole synthesis, offering milder reaction conditions and greater control over the final product.

Transition Metal-Mediated Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. While direct transition metal-catalyzed synthesis of this compound from simple precursors is not extensively reported, related transformations highlight the potential of this approach. For example, copper-catalyzed N-arylation of pyrazoles with aryl halides has been successfully demonstrated. acs.org This suggests that a similar copper-catalyzed N-ethylation of ethyl 1H-pyrazole-3-carboxylate with an ethyl halide could be a feasible synthetic route. The use of a copper(I) catalyst, often in conjunction with a diamine ligand, facilitates the coupling under relatively mild conditions. acs.org

Ruthenium-catalyzed dehydrogenative coupling reactions of 1,3-diols with arylhydrazines have also been shown to produce pyrazoles, offering a more atom-economical approach. organic-chemistry.org Adapting such a method to use ethylhydrazine could provide a novel route to N-ethylated pyrazoles.

Organocatalytic Approaches to Pyrazole Ring Formation

Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a green and efficient alternative to metal-based catalysis. Simple pyrazoles themselves have been shown to act as efficient bifunctional organocatalysts in certain transformations, such as the carboxylation of alkynes with CO2. rsc.org This highlights the potential for autocatalytic or pyrazole-catalyzed synthesis of pyrazole derivatives.

More directly, organocatalytic methods have been developed for the construction of the pyrazole ring. For instance, the use of a nano-organocatalyst, such as magnetically retrievable ferrite-anchored glutathione, has been reported for the microwave-assisted Paal-Knorr reaction and pyrazole synthesis. jk-sci.com Such approaches offer advantages in terms of catalyst recyclability and simplified product purification.

Sustainable and Green Chemistry Syntheses

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Several green strategies have been applied to the synthesis of pyrazole derivatives.

The use of water as a solvent is a key aspect of green chemistry. An environmentally benign, room temperature aqueous synthesis of pyrazoles via the condensation of hydrazines with 1,3-diketones has been reported using Amberlyst-70, a recyclable solid acid catalyst. researchgate.net This method avoids the use of volatile organic solvents and allows for easy separation and reuse of the catalyst.

Solvent-free reaction conditions represent another significant green approach. The synthesis of pyrazole derivatives has been achieved under solvent-free conditions at room temperature, using tetrabutylammonium (B224687) bromide as an inexpensive and commercially available organic ionic salt catalyst. tandfonline.com This method offers high yields and avoids the use of any solvent, thereby reducing waste and environmental impact.

The choice of reagents is also crucial for a green synthesis. A patent for the synthesis of a related compound, ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, utilizes dimethyl carbonate as a non-toxic methylating agent, replacing highly toxic reagents like dimethyl sulfate. google.com A similar approach using diethyl carbonate for ethylation would be a greener alternative for the synthesis of the title compound.

Below is a table summarizing various synthetic conditions for pyrazole derivatives, which could be adapted for the synthesis of this compound.

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Glacial Acetic Acid | 1-Propanol | 100 °C | 1 h | High | chemhelpasap.comyoutube.com |

| Amberlyst-70 | Water | Room Temp | - | High | researchgate.net |

| Tetrabutylammonium Bromide | Solvent-free | Room Temp | 72 h | 75 | tandfonline.com |

| Sodium Hydride / Dimethyl Carbonate | Dimethylformamide | 80-140 °C | 4 h | up to 90.1 | google.com |

| Copper(I) Iodide / Diamine Ligand | Toluene | 80 °C | - | 78 | acs.org |

Solvent-Free and Aqueous Medium Syntheses

The move towards greener chemical processes emphasizes the reduction or elimination of volatile and toxic organic solvents. Solvent-free and aqueous-based syntheses are at the forefront of this initiative, offering benefits such as reduced environmental impact, lower costs, and often simplified purification procedures.

Research into the synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives has demonstrated the viability of solvent-free, one-pot, multicomponent reactions. sid.ir One such protocol involves the reaction of phenylhydrazine, benzaldehyde, and ethyl acetoacetate (B1235776) catalyzed by a magnetic ionic liquid, 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]), with flow oxygen as the oxidant. sid.ir This method presents several advantages, including mild reaction conditions, high yields (75-92%), and ease of catalyst separation and recycling using a magnetic field. sid.ir While this specific example produces a different isomer, the methodology highlights a significant advancement in solvent-free pyrazole ester synthesis that could be adapted for the target compound.

Similarly, the use of water as a reaction medium is highly desirable. Aqueous multicomponent reactions for synthesizing related heterocyclic systems like pyrano[2,3-c]pyrazoles have been successfully developed. mdpi.com These reactions, involving reagents like hydrazine hydrate (B1144303) and β-ketoesters, can proceed efficiently in water at room temperature, sometimes facilitated by catalysts or ultrasonic irradiation. mdpi.comrsc.org For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in an aqueous medium catalyzed by piperidine, yielding products in as little as 20 minutes with high yields. mdpi.com The success of these methods for related pyrazole structures underscores the potential for developing a direct aqueous synthesis for this compound.

Table 1: Solvent-Free Synthesis of Pyrazole Ethyl Ester Derivatives This table is based on data for the synthesis of related pyrazole 4-carboxylic acid ethyl ester derivatives.

| Reactants | Catalyst | Medium | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine, Benzaldehyde, Ethyl Acetoacetate | [bmim][FeCl4] (magnetic ionic liquid) | Solvent-Free | Green, recyclable catalyst, mild conditions, easy work-up | 75-92% | sid.ir |

Biocatalytic Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. While specific biocatalytic routes to this compound are not yet widely reported, research on related structures demonstrates the significant potential of this approach.

The synthesis of pyrano[2,3-c]pyrazoles, which share the core pyrazole ring, has been achieved using novel biocatalysts. One study reports the use of a lipase (B570770) enzyme to facilitate a four-component condensation reaction, achieving remarkable yields at a mild temperature of 30 °C. rsc.org Another innovative approach utilized a nano-eggshell/Ti(IV) biocatalyst for a similar multicomponent reaction under solvent-free, ambient conditions. researchgate.net These examples show that enzymes and bio-derived catalysts can effectively assemble complex heterocyclic structures related to the target molecule. rsc.orgresearchgate.net

The primary routes where biocatalysis could be applied for the synthesis of this compound include:

Enzymatic Cyclization: Utilizing enzymes to catalyze the condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl precursor to form the pyrazole ring with high regioselectivity.

Hydrolase-catalyzed Esterification: Employing a lipase or esterase for the final esterification step, or for the reverse reaction (hydrolysis), which can be highly selective.

The development of such enzymatic processes remains a promising area for future research, aiming to create more sustainable and efficient synthetic pathways. nih.gov

Flow Chemistry and Continuous Processing for Scalable Synthesis

For industrial-scale production, transitioning from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation. The synthesis of pyrazole derivatives, particularly those involving hazardous intermediates or highly exothermic reactions, is well-suited for flow chemistry.

A safe and efficient continuous-flow process has been developed for the synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the drug darolutamide. thieme-connect.com This method involves the in situ generation of the potentially explosive intermediate ethyl diazoacetate, which is immediately consumed in a subsequent cycloaddition reaction. thieme-connect.com Performing this critical step in a flow reactor significantly minimizes the accumulation of hazardous materials, thereby enhancing process safety. thieme-connect.com

The Knorr cyclocondensation, a classic method for pyrazole synthesis, has also been adapted to continuous-flow systems. One such setup demonstrated the synthesis of a pyrazole-3-carboxylate with a similar yield to batch conditions but with a highly efficient workup that utilized a semipermeable membrane to separate the organic and aqueous phases, minimizing user intervention.

Table 2: Continuous Flow Synthesis of Pyrazole-3-Carboxylate Derivatives

| Target Compound/Analogue | Reaction Type | Key Features | Residence Time | Reference |

|---|---|---|---|---|

| Ethyl 5-acetyl-1H-pyrazole-3-carboxylate | In situ diazo generation & cycloaddition | Enhanced safety by minimizing accumulation of explosive intermediate. | Not specified | thieme-connect.com |

| General Pyrazole-3-carboxylate | Knorr Cyclocondensation | Efficient workup using a semipermeable membrane for phase separation. | ~70 min (total) |

Asymmetric Synthesis Approaches for Chiral Analogues (if applicable)

The molecule this compound is achiral and does not possess any stereocenters. Therefore, asymmetric synthesis to produce a single enantiomer is not applicable to this specific compound.

However, the pyrazole scaffold is a common feature in many chiral molecules of pharmaceutical interest. Asymmetric synthesis becomes relevant when developing chiral analogues of the target compound. Chirality can be introduced by incorporating a stereocenter on one of the substituents attached to the pyrazole ring or the ester group. For instance, a regioselective strategy has been developed for synthesizing chiral building blocks from pyrazole-5-carboxylates by reacting them with functionalized chiral synthons. researchgate.net This highlights the utility of pyrazole carboxylates as precursors for more complex, chiral molecules. The development of methods to create chiral pyrazole-based compounds is an active area of research, driven by the demand for enantiomerically pure active pharmaceutical ingredients.

In Depth Analysis of Chemical Reactivity and Transformation Profiles of Ethyl 1 Ethyl 1h Pyrazole 3 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring's aromaticity allows it to undergo substitution reactions, with its reactivity profile being significantly influenced by the existing substituents.

Electrophilic Substitution: The pyrazole ring is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. mdpi.com In N-substituted pyrazoles, electrophilic attack occurs preferentially at the C4 position, which is the most nucleophilic carbon on the ring. rrbdavc.org The presence of the electron-withdrawing carboxylate group at C3 deactivates the ring to some extent, but the primary site of reaction for electrophiles like halogens or nitro groups remains the C4 position. Attack at the C5 and C3 positions is less favored as it generates highly unstable positively charged azomethine intermediates. rrbdavc.org

For instance, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride (B1165640) results in the selective nitration at the C4 position. mdpi.com Similarly, bromination of ethyl 4-pyrazolecarboxylate with excess bromine occurs at the C3 and C5 positions, demonstrating the high reactivity of the unsubstituted carbons. doi.org For ethyl 1-ethyl-1H-pyrazole-3-carboxylate, electrophilic attack is thus predicted to occur almost exclusively at the C4 position.

Table 1: Predicted Electrophilic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product | Reference |

| Bromination | Br₂, Acetic Acid | Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | rrbdavc.org |

| Nitration | HNO₃, H₂SO₄ | Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | rrbdavc.orgmdpi.com |

| Sulfonation | Fuming H₂SO₄ | 1-Ethyl-3-(ethoxycarbonyl)-1H-pyrazole-4-sulfonic acid | rrbdavc.org |

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is generally difficult due to the ring's high electron density. mdpi.com Such reactions typically require the presence of a good leaving group, such as a halogen, and strong activation by electron-withdrawing groups. For this compound, which lacks a suitable leaving group, direct nucleophilic substitution on a ring carbon is not a feasible pathway under standard conditions. The reaction would first require a functionalization step, such as halogenation at the C4 or C5 position, to introduce a leaving group that can subsequently be displaced by a nucleophile.

Reactivity of the Ester Functional Group

The ethyl carboxylate group at the C3 position is a primary site for chemical transformations, including hydrolysis, transesterification, reduction, and reactions with organometallic reagents.

Hydrolysis: The ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. lumenlearning.comlibretexts.org Acid-catalyzed hydrolysis, typically performed by heating the ester with an excess of water in the presence of a mineral acid like HCl or H₂SO₄, is a reversible equilibrium process. libretexts.orgchemguide.co.uk

Alkaline hydrolysis, also known as saponification, is the more common and efficient method. chemguide.co.uk This reaction is irreversible and goes to completion when the ester is heated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.org The reaction initially produces 1-ethyl-1H-pyrazole-3-carboxylic acid and ethanol (B145695), but in the basic medium, the carboxylic acid is deprotonated to form its corresponding carboxylate salt (e.g., sodium 1-ethyl-1H-pyrazole-3-carboxylate). Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. This process has been documented for related pyrazole esters, such as the hydrolysis of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate using methanesulfonic acid and water. doi.org

Transesterification: Transesterification involves the conversion of the ethyl ester into a different alkyl ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, heating this compound with an excess of methanol (B129727) and a catalytic amount of acid would lead to the formation of mthis compound and ethanol. This reaction is also an equilibrium process, and driving it to completion typically requires using the new alcohol as the solvent or removing the displaced ethanol as it forms.

Reduction: The ester group is readily reduced by strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent that will reduce the ester to a primary alcohol. wikipedia.orgleah4sci.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent like diethyl ether or THF, followed by an aqueous workup, would yield (1-ethyl-1H-pyrazol-3-yl)methanol. masterorganicchemistry.combyjus.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. youtube.com

Grignard Reactions: The reaction of this compound with Grignard reagents (R-MgX) provides a route to tertiary alcohols. The reaction proceeds via a double addition mechanism. libretexts.org The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to eliminate the ethoxide leaving group, forming a ketone intermediate (3-acyl-1-ethyl-1H-pyrazole). This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol upon acidic workup. For example, reacting the title compound with two or more equivalents of methylmagnesium bromide would produce 2-(1-ethyl-1H-pyrazol-3-yl)propan-2-ol. Studies on related pyrazole-3-carboxylic acid derivatives have confirmed their reactivity towards Grignard reagents to yield tertiary alcohols and other complex products. niscpr.res.in

Table 2: Reactivity of the Ester Functional Group

| Reaction Type | Reagents | Product | Reference |

| Alkaline Hydrolysis (Saponification) | 1. NaOH (aq), Heat2. H₃O⁺ | 1-Ethyl-1H-pyrazole-3-carboxylic acid | doi.orgwikipedia.org |

| Reduction | 1. LiAlH₄, THF2. H₂O | (1-Ethyl-1H-pyrazol-3-yl)methanol | wikipedia.org |

| Grignard Reaction | 1. 2 eq. CH₃MgBr, Ether2. H₃O⁺ | 2-(1-Ethyl-1H-pyrazol-3-yl)propan-2-ol | libretexts.orgniscpr.res.in |

Functionalization and Derivatization at the N1-Ethyl Substituent

Direct functionalization of the C-H bonds on the N1-ethyl group is challenging due to their high pKa value (>25 in DMSO) and inherent lack of reactivity. thieme-connect.de However, recent advances in transition-metal catalysis have enabled the activation of such C-H bonds adjacent to azole rings. thieme-connect.de

Catalytic systems based on palladium, copper, or iron could potentially be employed to achieve functionalization at the α- or β-positions of the ethyl group. thieme-connect.de For example, a palladium-catalyzed allylic C-H alkylation might be possible, where the catalyst activates the C-H bond at the methylene (B1212753) position of the ethyl group, followed by coupling with an allylic partner. mdpi.com This would lead to the formation of compounds like ethyl 1-(1-allyl-ethyl)-1H-pyrazole-3-carboxylate. These reactions are highly substrate-specific and often require careful optimization of catalysts, ligands, and reaction conditions. thieme-connect.de While no specific examples exist for this compound, the general methodologies developed for other 2-alkylazoles suggest that such transformations are theoretically possible. thieme-connect.de

Investigation of Pyrazole Ring Opening and Rearrangement Pathways

The pyrazole ring is generally stable due to its aromaticity. Ring-opening or rearrangement reactions are not common and typically require high energy input or the presence of specific activating groups that can initiate a cascade.

One documented pathway involves the generation of a pyrazole nitrene intermediate from an azidopyrazole precursor. mdpi.com For example, thermolysis of a 5-azido-4-nitropyrazole derivative can lead to a transient nitrene, which, instead of undergoing the expected cyclization, initiates a complex sequence involving ring opening and recyclization. mdpi.com Applying this to the title compound would first require introducing an azide (B81097) group onto the pyrazole ring, a non-trivial transformation.

Advanced C-H Activation and Cross-Coupling Strategies

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation and cross-coupling reactions, offer powerful tools for the late-stage functionalization of the pyrazole core. rsc.org

C-H Activation: Direct C-H activation provides an atom-economical way to forge new carbon-carbon or carbon-heteroatom bonds without pre-functionalization. For N-substituted pyrazoles, C-H functionalization is highly regioselective. Rhodium(III) and Palladium(II) catalysts are particularly effective for this purpose. nih.govresearchgate.net The C5-H bond is the most reactive site for cyclometalation and subsequent coupling, followed by the C4-H bond. The C3 position, already substituted in the title compound, is the least reactive.

Rhodium catalysts, such as RhCp*(MeCN)₃₂, can catalyze the oxidative coupling of pyrazoles with alkenes and alkynes. nih.govacs.org For this compound, reaction with an alkene like styrene (B11656) in the presence of a Rh(III) catalyst and an oxidant (e.g., Cu(OAc)₂) would be expected to yield the C5-alkenylated product, ethyl 1-ethyl-5-styryl-1H-pyrazole-3-carboxylate.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds, particularly for creating biaryl structures. nih.gov This reaction requires a halogenated pyrazole precursor. For the target molecule, this would involve an initial electrophilic halogenation (e.g., bromination or iodination) at the C4 or C5 position. The resulting halopyrazole can then be coupled with a variety of aryl or heteroaryl boronic acids or esters using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. acs.orgnih.gov This two-step sequence allows for the controlled introduction of diverse substituents at specific positions on the pyrazole ring.

Table 3: Potential C-H Activation and Cross-Coupling Reactions

| Reaction Type | Position | Reagents & Catalyst | Potential Product | Reference |

| C-H Alkenylation | C5 | Styrene, [RhCp*(OAc)₂], Cu(OAc)₂ | Ethyl 1-ethyl-5-styryl-1H-pyrazole-3-carboxylate | nih.govnih.gov |

| C-H Arylation | C5 | Benzene, Pd(OAc)₂, Oxidant | Ethyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate | researchgate.net |

| Suzuki Coupling (via C4-Br) | C4 | 1. NBS2. Phenylboronic acid, Pd(PPh₃)₄, Base | Ethyl 1-ethyl-4-phenyl-1H-pyrazole-3-carboxylate | acs.orgnih.gov |

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of pyrazole derivatives is a field of active research, offering insights into their stability, transformation pathways, and potential for synthetic applications. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reactivity of the pyrazole core and related substituted analogs provides a strong basis for understanding its potential transformations under the influence of light and electric current.

Photochemical Reactivity

The photochemical reactivity of pyrazoles is largely dictated by the electronic transitions within the heterocyclic ring upon absorption of ultraviolet (UV) or visible light. These transitions can lead to a variety of reactions, including isomerization, cyclization, and fragmentation. For pyrazole derivatives, photochemical reactions often involve the pyrazole ring itself or the interplay between the ring and its substituents.

General photochemical transformations observed in pyrazole derivatives include photoisomerization to imidazoles or other heterocyclic systems. researchgate.net This process is thought to occur via high-energy intermediates, such as Dewar-like structures, following photoexcitation. researchgate.net The specific pathway and products are highly dependent on the substitution pattern of the pyrazole ring and the irradiation conditions, including the wavelength of light and the solvent used.

Another common photochemical reaction involving pyrazole precursors is the light-induced generation of nitrile imines from tetrazoles, which can then be trapped by dipolarophiles to form pyrazolines and subsequently pyrazoles. worktribe.comresearchgate.net While this is a synthetic route to pyrazoles rather than a reaction of a pre-formed pyrazole, it highlights the photochemical activity of related nitrogen-containing heterocycles.

In the context of this compound, it can be inferred that the pyrazole ring would be the primary photoactive center. The ester and ethyl substituents would likely influence the photostability and the nature of any photoproducts. For instance, studies on pyrazole derivatives with carbonyl groups have shown that the excited state dynamics can be complex, with the potential for intramolecular reactions. nih.gov

Table 1: Representative Photochemical Reaction Conditions for Pyrazole Derivatives This table presents typical conditions found in the literature for photochemical studies of pyrazole derivatives and is intended to be illustrative of the experimental setups that could be applied to this compound.

| Parameter | Typical Range/Value | Purpose |

| Light Source | Medium-pressure mercury lamp, UV LEDs | To provide the necessary energy for electronic excitation. |

| Wavelength | 254 nm, 312 nm, 365 nm | To selectively excite specific chromophores within the molecule. nih.gov |

| Solvent | Acetonitrile, Methanol, Dioxane | To dissolve the reactant and influence the reaction pathway. nih.gov |

| Reactant Conc. | 10⁻³ to 10⁻² M | To ensure efficient light absorption and minimize side reactions. |

| Temperature | Room Temperature | Photochemical reactions are often not highly temperature-dependent. |

| Atmosphere | Nitrogen or Argon | To prevent photo-oxidation by excluding oxygen. |

Research Findings on Related Pyrazoles:

Photoisomerization: Irradiation of certain pyrazole derivatives has been shown to induce ring-contraction and rearrangement to form imidazole (B134444) derivatives. researchgate.net The efficiency and outcome of such reactions are sensitive to the substituents on the pyrazole ring.

Photostability: Some substituted pyrazoles exhibit high photostability, showing no significant degradation even after prolonged exposure to UV radiation. nih.gov The presence of an N-alkyl group, such as the N-ethyl group in the target compound, can influence the electronic structure and potentially the photostability.

Influence of Substituents: The nature and position of substituents are critical. For example, in a study on terarylenes containing a pyrazole fragment, the photochemical behavior was dominated by another part of the molecule, with the pyrazole ring itself remaining inert under the tested conditions. nih.gov This suggests that the ethyl carboxylate group at the 3-position and the ethyl group at the 1-position of this compound will play a crucial role in its photochemical reactivity profile.

Electrochemical Reactivity

The electrochemical behavior of pyrazole derivatives is of interest for applications in organic synthesis, materials science, and corrosion inhibition. researchgate.netnih.gov The pyrazole ring can undergo both oxidation and reduction processes, with the potentials for these transformations being dependent on the substitution pattern and the electrode material.

Oxidation: The electrochemical oxidation of pyrazoles typically involves the nitrogen atoms of the ring. The oxidation potential is a key parameter that reflects the ease with which electrons can be removed from the molecule. Substituents that increase the electron density on the pyrazole ring generally lower the oxidation potential. The N-ethyl group in this compound, being an electron-donating group, would be expected to make the compound more susceptible to oxidation compared to an unsubstituted pyrazole. The carboxylate group, being electron-withdrawing, would have the opposite effect.

Electrochemical oxidation of pyrazoles can lead to the formation of dimers, polymers, or functionalized products, depending on the reaction conditions and the presence of other reagents. researchgate.netmdpi.com For instance, electrochemical halogenation of pyrazoles can be achieved by oxidizing a halide salt in the presence of the pyrazole derivative. mdpi.com

Reduction: The electrochemical reduction of pyrazole derivatives is generally more difficult than their oxidation. The pyrazole ring itself is relatively resistant to reduction. However, the presence of reducible functional groups, such as the ester group in this compound, can provide a site for electrochemical transformation. The carbonyl group of the ester could potentially be reduced. Studies on related pyrazoline derivatives have shown the reduction of C=N and C=O bonds. researchgate.net

Table 2: Illustrative Electrochemical Data for Pyrazole Derivatives This table provides representative electrochemical data from studies on various pyrazole derivatives to illustrate the type of information obtained from electrochemical experiments. This data is not specific to this compound but serves as a reference.

| Compound Type | Technique | Electrode | Solvent/Electrolyte | Potential (V) vs. Ref. | Observation |

| Substituted Pyrazole | Cyclic Voltammetry | Glassy Carbon | Acetonitrile / TBAPF₆ | +1.5 to +2.0 | Irreversible oxidation peak, indicating formation of unstable radical cation. |

| Pyrazole with Reducible Group | Cyclic Voltammetry | Dropping Mercury | DMF / TBAP | -1.8 to -2.2 | Reduction of a substituent group (e.g., nitro or carbonyl). |

| Pyrazoline | Controlled Potential Electrolysis | Platinum | Acetonitrile / LiClO₄ | Varies | Aromatization to the corresponding pyrazole. rsc.org |

Research Findings on Related Pyrazoles:

Corrosion Inhibition: Many pyrazole derivatives have been studied for their ability to inhibit the corrosion of metals. researchgate.netnih.gov These studies often employ electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to understand the adsorption of the pyrazole molecules on the metal surface, which is related to their electronic properties.

Electrosynthesis: Electrochemical methods have been used for the synthesis of pyrazoles from pyrazolines through oxidative aromatization. rsc.org This process is often mediated and can be a green alternative to chemical oxidation.

Functionalization: Electrochemical techniques can be employed for the functionalization of the pyrazole ring, for example, through halogenation or thiocyanation. mdpi.com The regioselectivity of these reactions is influenced by the existing substituents on the pyrazole ring.

Advanced Spectroscopic and Analytical Techniques Applied to Ethyl 1 Ethyl 1h Pyrazole 3 Carboxylate Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Complex Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of ethyl 1-ethyl-1H-pyrazole-3-carboxylate and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the ethyl group at the N1 position of the pyrazole (B372694) ring typically exhibits a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling with each other. The protons on the pyrazole ring itself, at positions 4 and 5, appear as distinct doublets. The ethyl ester group at the C3 position also shows a characteristic quartet and triplet pattern.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region (around 160-165 ppm). The carbons of the pyrazole ring and the ethyl substituents appear at characteristic chemical shifts, allowing for complete structural assignment. The structural confirmation of related pyrazole esters has been extensively supported by ¹H and ¹³C NMR data. researchgate.netresearchgate.netdoi.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analysis of similar pyrazole structures and standard chemical shift values.

| Assignment | ¹H NMR (ppm) | Splitting Pattern | ¹³C NMR (ppm) |

| Pyrazole-H4 | ~6.8 | d | ~110 |

| Pyrazole-H5 | ~7.9 | d | ~140 |

| N-CH₂CH₃ | ~4.2 | q | ~45 |

| N-CH₂CH₃ | ~1.5 | t | ~15 |

| O-CH₂CH₃ | ~4.4 | q | ~61 |

| O-CH₂CH₃ | ~1.4 | t | ~14 |

| C=O | - | - | ~162 |

| Pyrazole-C3 | - | - | ~148 |

| Pyrazole-C5 | - | - | ~140 |

| Pyrazole-C4 | - | - | ~110 |

d = doublet, t = triplet, q = quartet

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and potential intermolecular interactions of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1700-1735 cm⁻¹. Other significant peaks include C-N and C=N stretching vibrations from the pyrazole ring, usually observed between 1400 and 1600 cm⁻¹. niscpr.res.in The C-H stretching vibrations of the alkyl groups appear around 2850-3000 cm⁻¹. In related pyrazole compounds, the absence of a broad N-H stretching band (around 3200-3500 cm⁻¹) confirms the substitution at the N1 position. This technique is also sensitive to intermolecular interactions; for instance, shifts in the C=O band can indicate the presence of hydrogen bonding in aggregated states or in solution. mdpi.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the pyrazole ring are often more prominent in the Raman spectrum. The C-H stretching vibrations are also readily observed and can be sensitive to the local molecular environment and conformational changes. mdpi.com Analysis of both IR and Raman spectra allows for a more complete vibrational assignment, aiding in conformational analysis.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong |

| C=O Stretch (Ester) | 1700-1735 | Strong |

| C=N/C=C Stretch (Pyrazole Ring) | 1400-1600 | Medium-Variable |

| C-O Stretch (Ester) | 1100-1300 | Strong |

Mass Spectrometry for Fragmentation Pathway Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pathways. When coupled with chromatographic techniques, it is also instrumental in identifying metabolites.

Under electron ionization (EI), the molecule typically shows a clear molecular ion peak (M⁺). The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for pyrazole esters include:

Loss of the ethoxy group (-OC₂H₅): This results in a prominent fragment corresponding to [M-45]⁺.

Loss of the ethyl group from the ester: Cleavage of the O-CH₂ bond can lead to the loss of an ethyl radical (-C₂H₅), resulting in an [M-29]⁺ ion.

McLafferty Rearrangement: If structurally possible, this rearrangement can occur within the ester group.

Ring Fragmentation: The pyrazole ring itself can break apart, leading to characteristic nitrogen-containing fragments. General fragmentation patterns for pyrazoles often involve cleavage of the ring structure. researchgate.netlibretexts.org

For metabolite identification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique can detect and identify products of metabolic transformations, such as hydroxylation or de-ethylation, by tracking specific parent-to-daughter ion transitions. epa.gov

X-ray Crystallography for Solid-State Structural Determination and Polymorphism

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this technique would reveal the exact conformation of the molecule in the crystal lattice and the nature of intermolecular packing forces.

Furthermore, X-ray crystallography is the primary method for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and their characterization is critical in materials science and pharmaceutical development. By analyzing crystals grown under various conditions, different packing arrangements could be identified for this compound.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignments of Analogues

This compound is an achiral molecule and therefore does not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, these techniques would be essential for the stereochemical assignment of chiral analogues.

If a chiral center were introduced into the molecule, for example, by replacing one of the ethyl groups with a chiral substituent (e.g., a (S)-sec-butyl group), the resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the stereocenter, often with the aid of quantum-chemical calculations. These techniques are highly sensitive to the three-dimensional arrangement of atoms around a chromophore, such as the pyrazole ring system, making them invaluable for assigning the stereochemistry of chiral derivatives.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Purity Assessment and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of purity assessment and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is an ideal technique. The gas chromatograph separates the target compound from any impurities, such as starting materials, by-products from the synthesis, or degradation products. The mass spectrometer then provides a mass spectrum for each separated component, allowing for its confident identification, often through comparison with spectral libraries. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is exceptionally versatile and is used for both volatile and non-volatile compounds. LC-MS/MS offers high sensitivity and selectivity, making it perfect for detecting trace-level impurities. lcms.cz An analytical method would involve developing an LC gradient to separate the main compound from all potential impurities. The use of tandem mass spectrometry (MS/MS) allows for the creation of highly specific detection methods (Multiple Reaction Monitoring, MRM) that can quantify known impurities and identify unknown ones based on their fragmentation patterns, even in complex matrices. doi.orgepa.gov

Computational Chemistry and Theoretical Modeling of Ethyl 1 Ethyl 1h Pyrazole 3 Carboxylate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, provide a detailed understanding of their properties. rsc.orgresearchgate.net

Studies on analogous compounds, such as ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate, have utilized DFT to analyze the molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). rsc.org The analysis of HOMO and LUMO energy levels is critical for understanding the molecule's chemical reactivity and kinetic stability. The MEP map provides a visual representation of the charge distribution, indicating electrophilic and nucleophilic sites within the molecule. For instance, in many pyrazole carboxylates, the region around the carbonyl oxygen and the nitrogen atoms of the pyrazole ring typically shows a negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the ethyl groups exhibit a positive potential. rsc.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are essential for quantifying the chemical reactivity of ethyl 1-ethyl-1H-pyrazole-3-carboxylate. These descriptors are summarized in the table below.

| Reactivity Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

This table presents the fundamental reactivity descriptors calculated using DFT. The values for this compound would be determined through specific calculations.

Furthermore, local reactivity descriptors like the Fukui functions (f(r)) can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For related pyrazole derivatives, such analyses have been instrumental in predicting their regioselectivity in chemical reactions. researchgate.net

Ab Initio Calculations for Conformational Analysis and Tautomerism

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for the precise conformational analysis of molecules like this compound. These calculations help in identifying the most stable conformations by mapping the potential energy surface as a function of dihedral angles. For the ethyl groups attached to the nitrogen and the carboxylate function, rotation around the C-N and C-O single bonds leads to various conformers. The relative energies of these conformers determine their population at a given temperature.

Tautomerism is a significant aspect of pyrazole chemistry. While this compound itself has a fixed N-ethyl group, precluding annular tautomerism, the study of related N-unsubstituted pyrazoles provides a valuable context. For N-unsubstituted pyrazoles, two major tautomeric forms can exist. Theoretical studies on pyrazole tautomers have shown that the relative stability is highly dependent on the nature and position of substituents. researchgate.net For instance, electron-donating groups tend to favor one tautomer over the other. nih.gov Computational methods like MP2 and DFT have been successfully used to predict the most stable tautomer in both the gas phase and in solution. nih.gov

In the case of this compound, while annular tautomerism is blocked, the molecule can exhibit keto-enol tautomerism if appropriate substituents are present on the pyrazole ring. DFT calculations are a reliable tool for investigating the energetics of such tautomeric equilibria. dntb.gov.ua

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in different environments, particularly in solution. eurasianjournals.com By simulating the movement of the solute and solvent molecules over time, MD can elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces.

For pyrazole derivatives, MD simulations have been used to study their solvation in various solvents. researchgate.net The simulations can predict solvation free energies and analyze the radial distribution functions to understand the structuring of solvent molecules around the solute. This information is crucial for predicting solubility and understanding reaction mechanisms in solution. A review of computational chemistry applications highlights that MD simulations are vital for exploring the conformational space of pyrazole derivatives. eurasianjournals.com

In the context of drug design, MD simulations are used to study the interaction of pyrazole-based ligands with biological targets like proteins and enzymes. rsc.orgnih.govresearchgate.net These simulations can predict the binding affinity and the stability of the ligand-receptor complex, providing insights that are valuable for the development of new therapeutic agents. For instance, simulations can reveal the key amino acid residues involved in binding and the role of water molecules in mediating interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.gov These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

For pyrazole derivatives, calculated NMR chemical shifts generally show good agreement with experimental data, aiding in the assignment of complex spectra. thieme-connect.de The prediction of ¹³C NMR spectra can be particularly useful, as the chemical shift window is larger and less prone to overlap compared to ¹H NMR. nih.gov

The table below shows a hypothetical comparison between predicted and experimental ¹³C NMR chemical shifts for a related compound, ethyl 3-amino-4-pyrazolecarboxylate, illustrating the utility of this approach.

| Carbon Atom | Experimental ¹³C Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | ~165 | ~164 |

| C3 | ~150 | ~149 |

| C5 | ~138 | ~137 |

| C4 | ~95 | ~94 |

| -CH₂- | ~60 | ~59 |

| -CH₃ | ~14 | ~14 |

This table is based on typical chemical shifts for pyrazole carboxylates and demonstrates the expected correlation between experimental and predicted values. chemicalbook.com

Similarly, the calculation of IR vibrational frequencies can help in assigning the absorption bands observed in experimental IR spectra to specific vibrational modes of the molecule, such as C=O stretching, N-H bending (in related compounds), and C-H stretching.

Reaction Pathway Analysis and Transition State Characterization

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods can be used to map out the entire reaction pathway, from reactants to products, including the identification of intermediates and transition states. researchgate.net

The synthesis of pyrazole rings often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.comnih.gov For the synthesis of the target molecule, this would likely involve the reaction of a β-keto ester with ethylhydrazine (B1196685). DFT calculations can be employed to determine the activation energies for each step of the proposed mechanism, thus identifying the rate-determining step.

The characterization of transition state structures is a key aspect of this analysis. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insights into the geometry of the reacting molecules at the point of highest energy. By analyzing the vibrational frequencies of the transition state, which should have exactly one imaginary frequency corresponding to the reaction coordinate, the proposed mechanism can be validated.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science to predict the activity or properties of new, unsynthesized compounds.

For analogues of this compound, QSAR studies can be conducted to explore the impact of different substituents on a particular biological activity, such as antifungal or anti-inflammatory effects. pdx.edu A typical QSAR study involves calculating a variety of molecular descriptors for a set of molecules with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

A multiple linear regression (MLR) or partial least squares (PLS) analysis is then performed to build a mathematical model that relates the descriptors to the activity. A generic QSAR equation would look like:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents coefficients and D represents the molecular descriptors.

The predictive power of the QSAR model is assessed through various validation techniques, such as leave-one-out cross-validation (q²) and prediction of an external test set (r²_pred). Successful QSAR models can then be used to guide the design of new analogues with potentially improved activity. For example, a QSAR study on pyrazole derivatives might reveal that increasing the hydrophobicity or the dipole moment of a particular region of the molecule leads to higher biological activity.

Structure Activity Relationship Sar Studies Through Derivatization and Analogue Synthesis of Ethyl 1 Ethyl 1h Pyrazole 3 Carboxylate

Systematic Modification of the Ester Group for Biological and Material Applications

The ester functional group in ethyl 1-ethyl-1H-pyrazole-3-carboxylate is a key site for modification, allowing for the synthesis of a diverse range of derivatives with altered properties. The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up numerous avenues for further derivatization. researchgate.netscispace.com This carboxylic acid intermediate serves as a versatile building block for the synthesis of amides, which have shown a broad spectrum of biological activities. mdpi.comnih.govabdn.ac.uk

The conversion of the ester to an amide can be achieved through various synthetic methodologies, including reaction with amines in the presence of coupling agents or via the corresponding acid chloride. nih.gov These modifications have been shown to significantly impact the biological activity of the parent compound. For instance, the synthesis of pyrazole-3-carboxamides has been a successful strategy in the development of potent inhibitors of various enzymes and receptors. mdpi.comabdn.ac.uk The nature of the substituent on the amide nitrogen can have a profound effect on the compound's potency and selectivity.

The following table provides examples of derivatives where the ester group has been modified and the resulting impact on their application:

| Starting Material | Reagents and Conditions | Modified Compound | Application |

| Ethyl 5-acetyl-1H-pyrazole-3-carboxylate | Alkaline hydrolysis | 5-acetyl-1H-pyrazole-3-carboxylic acid | Intermediate for drug synthesis scispace.com |

| 4-nitro-1H-pyrazole-3-carboxylic acid | Oxalyl chloride, THF, DMF; then amine in pyridine | 1H-pyrazole-3-carboxamide derivatives | FLT3 inhibitors for AML mdpi.com |

| 5-Bromothiophene carboxylic acid | Substituted/unsubstituted/protected pyrazole (B372694) | Pyrazole-thiophene-based amide derivatives | Materials with non-linear optical properties nih.gov |

Substituent Effects on the Pyrazole Ring: Electronic and Steric Influence

Studies on various pyrazole derivatives have shown that the nature and position of substituents are critical for their biological activity. For instance, in a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, the anti-inflammatory activity was found to be significantly influenced by the substitution pattern on the pyrazole scaffold. nih.govresearchgate.net Specifically, derivatives with dimethoxyphenyl substituents at the C5 position exhibited significant anti-inflammatory effects. nih.govresearchgate.net

The following table summarizes the effects of different substituents on the pyrazole ring on biological activity:

| Parent Compound | Substituent | Position | Observed Effect | Reference |

| Ethyl 1H-pyrazole-3-carboxylate | Dimethoxyphenyl | C5 | Significant anti-inflammatory activity | nih.govresearchgate.net |

| Pyrazole nucleus | Methoxy and methyl groups | meta and para on a pyrimidine (B1678525) ring | Gastroprotective activity | nih.gov |

| Pyrazoline nucleus | 1-naphthyl (replacement for 4-hydroxyphenyl) | N1 | Reduced antidepressant effect | nih.gov |

Exploration of Variations at the N1-Ethyl Chain

The N1-ethyl group of this compound is another key position for structural modification. Altering the length, branching, or introducing cyclic structures at this position can have a significant impact on the compound's pharmacological profile. The N1-substituent can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of N-alkylated pyrazoles is a common strategy to explore the SAR at this position. rsc.org The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring. rsc.org Studies on related pyrazole derivatives have shown that variations in the N1-substituent can lead to significant changes in biological activity. For example, in a series of pyrazole-based lamellarin O analogues, N-alkylation with different groups was a key step in generating a library of compounds with varying cytotoxic activities against cancer cell lines. rsc.orgrsc.org

The table below illustrates how modifications at the N1-position can influence the properties of pyrazole carboxylates:

| Parent Compound | N1-Substituent | Biological Activity/Application | Reference |

| 3(5)-Aryl-4-bromo-1H-pyrazole-5(3)-carboxylates | Varied alkyl and aryl groups | Cytotoxicity against cancer cell lines | rsc.orgrsc.org |

| Ethyl 1H-pyrazole-4-carboxylate | N-Boc-3-iodoazetidine | Building blocks for functionalized heterocyclic compounds | researchgate.net |

Synthesis of Bioisosteric Replacements and Conformationally Restricted Analogues

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound, the ester group, the pyrazole ring, and the N1-ethyl chain can all be subjected to bioisosteric modifications. For example, the carboxylate group can be replaced with other acidic functionalities or with non-acidic groups that can mimic its hydrogen bonding capabilities. rsc.org

The pyrazole ring itself can be replaced by other five-membered heterocycles such as thiazoles, triazoles, or imidazoles to explore different chemical space and potentially discover novel biological activities. nih.gov Furthermore, the synthesis of conformationally restricted analogues, where the flexibility of the molecule is reduced by introducing cyclic structures or rigid linkers, can provide valuable information about the bioactive conformation of the molecule. mdpi.comresearchgate.net

Examples of bioisosteric replacements and their outcomes are presented in the table below:

| Original Moiety | Bioisosteric Replacement | Resulting Compound Class | Therapeutic Target/Application | Reference |

| Pyrazole C3-carboxamide | 5-Alkyl oxadiazole | Oxadiazole derivatives | CB1 cannabinoid receptor antagonists | rsc.org |

| 1,5-Diarylpyrazole | Thiazoles, triazoles, imidazoles | Thiazole, triazole, and imidazole (B134444) derivatives | CB1 cannabinoid receptor antagonists | nih.gov |

| Flexible side chains | Constrained cyclic structures | Conformationally restricted pyrazole-3-carboxamides | Potent kinase inhibitors for AML | mdpi.com |

Design and Synthesis of Compound Libraries for High-Throughput Screening

The development of efficient methods for the synthesis of compound libraries based on the this compound scaffold is crucial for high-throughput screening (HTS) and the discovery of new lead compounds. nih.govcolab.ws Combinatorial chemistry approaches, both in solution and on solid phase, have been employed to generate large numbers of diverse pyrazole derivatives. scispace.comnih.gov

The design of these libraries often involves the systematic variation of substituents at different positions of the pyrazole core. For example, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, where a common intermediate was diversified by reacting with a variety of building blocks. colab.ws The use of scavenger resins facilitated the purification of the final compounds, making the process amenable to high-throughput synthesis. colab.ws

The table below provides an overview of strategies used for the synthesis of pyrazole-based compound libraries:

| Scaffold | Library Generation Strategy | Number of Compounds | Application | Reference |

| 7-Trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine | Liquid-phase combinatorial synthesis | Multiple libraries | General drug discovery | scispace.com |

| Bis-cyclic guanidine | Positional scanning library | >6 million compounds in total | Antibacterial agents | nih.gov |

| 1-(2-Thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamide | Solution-phase synthesis with scavenger resins | 422 amides and 108 carbamates | Screening for toxicity against C. elegans | colab.ws |

Mechanistic Investigations of Biological Activity and Pharmacological Profiles of Ethyl 1 Ethyl 1h Pyrazole 3 Carboxylate Derivatives

Target Identification and Validation in Biochemical Pathways

The biological effects of ethyl 1-ethyl-1H-pyrazole-3-carboxylate derivatives are initiated through their interaction with specific molecular targets within various biochemical pathways. Research has identified several key proteins and pathways that are modulated by this class of compounds.

One significant area of investigation has been their role as enzyme inhibitors . For instance, certain pyrazole (B372694) derivatives have been shown to target Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite. nih.gov In silico docking studies have suggested that both 5-hydroxy- and 3-hydroxy-substituted 1-aryl-1H-pyrazole-4-carboxylates can bind effectively within the active site of PfDHODH. nih.gov

Another identified target for pyrazole derivatives is the ion channel . Specifically, some pyrazole compounds have been identified as blockers of store-operated Ca2+ entry (SOCE) and transient receptor potential cation (TRPC) channels. nih.gov These channels are vital for calcium signaling, which governs a multitude of cellular processes. The ability of these derivatives to modulate calcium influx suggests their potential in conditions where calcium dysregulation is a key pathological feature.

Furthermore, some studies have pointed towards DNA as a potential target . Certain 1H-pyrazole-3-carboxamide derivatives, which are structurally related to this compound, have been shown to interact with DNA, potentially through minor groove binding. jst.go.jp This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. jst.go.jp

Enzyme Inhibition/Activation Kinetics and Mechanism of Action Studies

The therapeutic potential of many drugs relies on their ability to modulate enzyme activity. Studies on this compound derivatives have revealed their capacity to act as enzyme inhibitors.

In the context of antimalarial research, derivatives such as 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and several 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates have demonstrated inhibitory activity against PfDHODH. nih.gov While detailed kinetic parameters for a broad range of these compounds are still under investigation, initial screenings have shown that at a concentration of 50 μM, these compounds can achieve up to 30% inhibition of the enzyme's activity. nih.gov The mechanism of inhibition is believed to involve the binding of the pyrazole core and its substituents to the active site of the enzyme, thereby preventing the binding of the natural substrate.

While much of the focus has been on enzyme inhibition, the potential for enzyme activation by this class of compounds remains an area for future exploration. The specific kinetics, including the determination of inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), are crucial for optimizing the therapeutic index of these derivatives.

Receptor Binding Affinity and Ligand-Receptor Interaction Modeling

Beyond enzymatic targets, this compound derivatives have been explored for their affinity towards various receptors. Molecular modeling and binding assays have been instrumental in elucidating these interactions.

A notable example is the investigation of pyrazole-3-carboxamides as ligands for cannabinoid receptors (CB1 and CB2) . Although these are carboxamide derivatives, the underlying pyrazole-3-carboxylate scaffold is key to their activity. Molecular modeling studies have revealed that the carbonyl oxygen of the carboxamide group can form a crucial hydrogen bond with specific residues within the receptor's binding pocket. jst.go.jp The substituents on the pyrazole ring and the amide nitrogen fit into lipophilic pockets, influencing both affinity and selectivity. For instance, certain substitutions can lead to high selectivity for the CB1 receptor. jst.go.jp

In the context of ion channel modulation, pyrazole derivatives have been shown to interact with the Orai/CRAC channel complex , which is responsible for store-operated calcium entry. The rapid inhibitory effect of some of these compounds when applied extracellularly suggests an interaction with an external binding site on the channel complex. nih.gov The C3 position on the pyrazole ring appears to be a critical determinant for this inhibitory activity, with bulky, electron-withdrawing groups enhancing the blocking of SOCE. nih.gov

| Derivative Type | Target Receptor | Key Interaction Findings |

| Pyrazole-3-carboxamides | Cannabinoid Receptors (CB1/CB2) | Carbonyl oxygen forms H-bond; substituents fit into lipophilic pockets influencing selectivity. |

| Pyrazole Derivatives | Orai/CRAC Channel Complex | Extracellular binding is suggested; bulky, electron-withdrawing groups at C3 enhance SOCE inhibition. |

Cellular Uptake, Distribution, Metabolism, and Excretion (ADME) Studies

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies have been conducted for some pyrazole derivatives to assess their drug-like properties.

Computational models are used to predict various physicochemical and pharmacokinetic parameters. These predictions help in the early identification of compounds with potentially favorable ADME profiles. For instance, parameters such as lipophilicity (logP), aqueous solubility (logS), and the potential for blood-brain barrier penetration are often evaluated. While specific experimental data on the ADME properties of this compound and its close derivatives are not extensively published, in silico studies on related pyrazole structures provide valuable insights into their likely behavior in the body. The ethyl ester group in the parent compound is susceptible to hydrolysis by esterases, which would be a primary metabolic pathway, converting it to the corresponding carboxylic acid. This transformation can significantly alter the compound's solubility, distribution, and excretion profile.

In Vitro and In Vivo Biological Efficacy Assessments (without dosage)

The biological efficacy of this compound derivatives has been demonstrated in various in vitro and in vivo models, particularly in the realms of antimicrobial and anti-inflammatory activities.

Antimicrobial Activity:

A range of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been synthesized and evaluated for their antimicrobial properties. nih.govsrce.hr These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govsrce.hr For example, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated significant activity against Escherichia coli and Pseudomonas aeruginosa. nih.govsrce.hr Another derivative, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active than the standard antifungal drug fluconazole (B54011) against Candida parapsilosis. nih.govsrce.hr The minimum inhibitory concentration (MIC) is a key metric in these studies, indicating the lowest concentration of the compound that inhibits visible growth of a microorganism.

| Compound | Microorganism | In Vitro Efficacy (MIC in µmol/mL) |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Pseudomonas aeruginosa | 0.067 |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 |

| Ampicillin (Reference) | Escherichia coli | 0.033 |

| Ampicillin (Reference) | Pseudomonas aeruginosa | 0.067 |

| Fluconazole (Reference) | Candida parapsilosis | 0.020 |

Anti-inflammatory Activity:

The anti-inflammatory potential of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has been assessed using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. nih.govresearchgate.net In these studies, derivatives such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory effects compared to the control group. nih.govresearchgate.net The degree of edema inhibition is measured to quantify the anti-inflammatory efficacy.

Molecular Mechanism of Cytotoxicity and Selectivity Studies

The cytotoxic properties of this compound derivatives have been primarily investigated in the context of anticancer research. These studies aim to understand how these compounds induce cancer cell death and whether they exhibit selectivity for cancer cells over normal cells.